3-(Benzenesulfonyl-phenyl-amino)-propionic acid
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Overview
Description
3-(Benzenesulfonyl-phenyl-amino)-propionic acid is an organic compound that features a benzenesulfonyl group attached to a phenyl-amino moiety, which is further connected to a propionic acid chain
Mechanism of Action
Target of Action
The primary target of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It competes with the enzyme’s normal substrate, para-aminobenzoic acid (PABA), for binding sites, thereby inhibiting the reaction necessary for the synthesis of folic acid . This results in the inhibition of bacterial growth and multiplication .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, this compound disrupts the folic acid metabolism cycle . This leads to a deficiency of folic acid, which is necessary for the synthesis of nucleic acids and the growth and multiplication of bacteria . The downstream effect is the inhibition of bacterial growth and multiplication .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Sulfonamides are metabolized in the liver and have a half-life of 3-8 hours .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, it prevents the bacteria from producing the nucleic acids necessary for their growth and multiplication .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the absorption and distribution of the drug . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid typically involves the reaction of benzenesulfonyl chloride with aniline to form benzenesulfonyl aniline. This intermediate is then reacted with acrylonitrile under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl-phenyl-amino)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(Benzenesulfonyl-phenyl-amino)-propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
(Benzenesulfonyl-phenyl-amino)-acetic acid: Similar structure but with an acetic acid chain instead of a propionic acid chain.
Sulfoxone: Contains a sulfonyl group and is used as an antileprosy drug.
Uniqueness
3-(Benzenesulfonyl-phenyl-amino)-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propionic acid chain differentiates it from similar compounds and may influence its reactivity and applications .
Properties
IUPAC Name |
3-[N-(benzenesulfonyl)anilino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c17-15(18)11-12-16(13-7-3-1-4-8-13)21(19,20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCHKHPWQVJCBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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